CGP 36216

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de CGP-36216 implica la reacción del ácido 3-aminopropilfosfínico con yoduro de etilo en condiciones básicas. La reacción normalmente se produce de la siguiente manera:

- Disuelva el ácido 3-aminopropilfosfínico en un solvente adecuado como el dimetilsulfóxido (DMSO).

- Agregue una base como el hidruro de sodio para desprotonar el ácido fosfínico.

- Introduzca yoduro de etilo en la mezcla de reacción y permita que la reacción proceda a temperatura ambiente.

- Purifique el producto utilizando técnicas estándar como la recristalización o la cromatografía.

Métodos de Producción Industrial

La producción industrial de CGP-36216 puede implicar rutas sintéticas similares, pero a mayor escala. Las condiciones de reacción se optimizan para obtener mayores rendimientos y pureza, y el proceso puede incluir pasos adicionales como la recuperación de solventes y la gestión de residuos para garantizar el cumplimiento ambiental.

Análisis De Reacciones Químicas

Reactivity and Functional Group Transformations

CGP 36216 participates in reactions characteristic of phosphinic acids and amines:

The phosphinic acid moiety enables interactions with electrophiles, while the primary amine facilitates protonation or salt formation.

Comparative Reactivity of Analogues

Structural analogs of this compound exhibit varied reactivity:

The ethyl group in this compound balances lipophilicity and steric effects, optimizing receptor binding.

Stability and Degradation Pathways

This compound demonstrates stability in aqueous solutions at physiological pH (6–8) but degrades under extreme conditions:

-

Acidic Hydrolysis (pH < 3): Cleavage of the phosphinic acid group.

-

Oxidative Stress (H<sub>2</sub>O<sub>2</sub>): Oxidation of the amine to nitro derivatives.

These properties inform its storage requirements (dry, inert atmosphere) and biological half-life.

Aplicaciones Científicas De Investigación

CGP-36216 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como una herramienta para estudiar las propiedades y funciones de los receptores GABAB.

Biología: Se emplea en la investigación sobre la señalización neuronal y la transmisión sináptica.

Medicina: Se investiga por sus posibles efectos terapéuticos en el tratamiento de la ansiedad y los trastornos relacionados con el trauma.

Industria: Se utiliza en el desarrollo de nuevos agentes farmacológicos dirigidos a los receptores GABAB

Mecanismo De Acción

CGP-36216 ejerce sus efectos uniéndose selectivamente a los receptores presinápticos GABAB, inhibiendo así la liberación del ácido gamma-aminobutírico (GABA). Esta inhibición conduce a un aumento de la excitabilidad neuronal y la modulación de la transmisión sináptica. El compuesto es ineficaz en los receptores postsinápticos GABAB, lo que lo convierte en una herramienta valiosa para estudiar las funciones de los receptores presinápticos .

Comparación Con Compuestos Similares

Compuestos Similares

Baclofeno: Un agonista del receptor GABAB utilizado para tratar la espasticidad.

Faclofeno: Un antagonista del receptor GABAB con propiedades similares a las de CGP-36216.

SCH-50911: Otro antagonista del receptor GABAB utilizado en la investigación.

Singularidad

CGP-36216 es único por su alta selectividad para los receptores presinápticos GABAB, lo que lo hace particularmente útil para estudiar el papel de estos receptores en la señalización neuronal y la transmisión sináptica. Su capacidad para aumentar la excitabilidad neuronal sin afectar los receptores postsinápticos lo diferencia de otros antagonistas del receptor GABAB .

Actividad Biológica

CGP 36216 is a selective antagonist of the GABA_B receptor, primarily known for its action at presynaptic sites. This compound has garnered attention in pharmacological research due to its unique properties and potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key findings from various studies, including data tables and case studies.

This compound functions primarily as a selective antagonist at presynaptic GABA_B receptors, which are G protein-coupled receptors that play a crucial role in modulating neurotransmitter release. The compound is noted for its ineffectiveness at postsynaptic GABA_B receptors, making it particularly interesting for studies focusing on presynaptic modulation.

- Presynaptic Action : this compound has been shown to increase the release of gamma-aminobutyric acid (GABA) in rat brain slices, with an IC50 value of approximately 43 µM. This effect is reversed by baclofen, a known GABA_B receptor agonist .

- Concentration-Dependent Effects : In experiments involving rat neocortical preparations, this compound demonstrated concentration-dependent antagonism of baclofen-induced effects, providing insights into its pharmacological profile .

Key Studies and Data

- Study on Rat Neocortex :

-

Pharmacological Profile :

- Selectivity : this compound is highly selective for presynaptic GABA_B receptors, with minimal activity at postsynaptic sites. This selectivity is crucial for understanding its potential therapeutic applications .

- Antagonistic Potency : The compound has an effective concentration (EC50) for antagonism around 6 µM when tested against baclofen-induced responses .

-

Comparative Analysis :

- A comparison of this compound with other GABA_B receptor modulators highlights its unique action profile. The following table summarizes key characteristics:

| Compound | Type | IC50 (µM) | Action at Postsynaptic Receptors |

|---|---|---|---|

| This compound | Antagonist | 43 | Ineffective |

| Baclofen | Agonist | 6 | Effective |

| CGP 35024 | Agonist | N/A | Effective |

Clinical Relevance

Research has indicated that this compound may have implications in treating conditions characterized by excessive GABAergic activity, such as certain types of epilepsy and anxiety disorders. Its ability to selectively inhibit presynaptic GABA_B receptors could help modulate neurotransmitter release without affecting postsynaptic signaling pathways.

- Epilepsy Models :

- Anxiety Disorders :

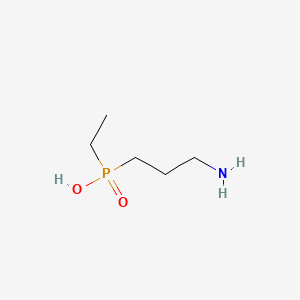

Propiedades

IUPAC Name |

3-aminopropyl(ethyl)phosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14NO2P/c1-2-9(7,8)5-3-4-6/h2-6H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWCIPYZWXPUGRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCP(=O)(CCCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14NO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.